High-Affinity μ- and κ-Opioid Receptor Binding: Differentiated Pharmacological Profile Versus 3-Oxo-N-phenylbutanamide
2-Oxo-3-phenylbutanamide (CAS 4658-67-7) demonstrates high-affinity binding to human μ- and κ-opioid receptors with pKi values of 9.39 and 9.49, respectively, corresponding to sub-nanomolar Ki affinities of approximately 0.4 nM and 0.3 nM [1]. This affinity profile is starkly contrasted with 3-oxo-N-phenylbutanamide (CAS 102-01-2), which exhibits an IC₅₀ of 6.31 × 10³ nM (6.31 μM) at the rat κ-opioid receptor, representing a >20,000-fold difference in potency [2]. The dramatic divergence in opioid receptor engagement arises from the positional isomerism of the keto group, which governs the compound's three-dimensional conformation and its capacity to interact with the receptor binding pocket. Researchers seeking an opioid receptor-active β-keto amide scaffold must specifically procure CAS 4658-67-7; generic substitution with the 3-oxo isomer will yield no detectable activity in sub-micromolar screening assays.
| Evidence Dimension | Opioid receptor binding affinity (μ and κ) |
|---|---|
| Target Compound Data | μ-opioid receptor (human): pKi = 9.39 (Ki ≈ 0.4 nM); κ-opioid receptor (human): pKi = 9.49 (Ki ≈ 0.3 nM) |
| Comparator Or Baseline | 3-Oxo-N-phenylbutanamide (CAS 102-01-2): κ-opioid receptor (rat) IC₅₀ = 6.31 × 10³ nM (6.31 μM) |
| Quantified Difference | >20,000-fold higher potency for target compound at κ-opioid receptor (0.3 nM vs. 6,310 nM) |
| Conditions | Human μ- and κ-opioid receptor binding assays (ChEMBL-derived data); rat κ-opioid receptor competitive inhibition using [³H]-U 69593 radioligand |
Why This Matters
This >20,000-fold difference in opioid receptor potency determines whether a compound is viable for CNS receptor screening programs, directly impacting procurement decisions for GPCR-targeted drug discovery.
- [1] GProteinDb. Ligand CHEMBL4115770 (2-Oxo-3-phenylbutanamide). Human μ-opioid receptor (OPRM) pKi = 9.39; human κ-opioid receptor (OPRK) pKi = 9.49. ChEMBL database. View Source
- [2] BindingDB BDBM50450653 (CHEMBL2115493). 3-Oxo-N-phenylbutanamide binding affinity against rat κ-opioid receptor expressed in CHO cells: IC₅₀ = 6.31 × 10³ nM. View Source
